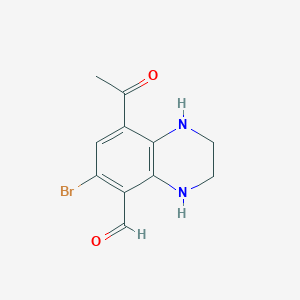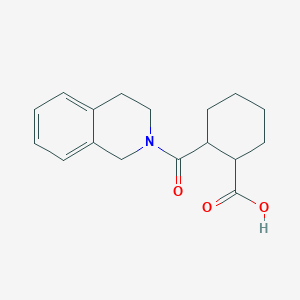![molecular formula C19H12O3 B11839251 4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one CAS No. 19484-59-4](/img/structure/B11839251.png)
4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one is a heterocyclic compound that belongs to the naphthopyran family. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a hydroxyl group at the 4-position, a phenyl group at the 3-position, and a pyran ring fused to a naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one typically involves multi-component reactions. One common method is the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired naphthopyran structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyran ring can be reduced to form a dihydropyran derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-oxo-3-phenyl-2H-naphtho[1,2-b]pyran-2-one.
Reduction: Formation of 4-hydroxy-3-phenyl-2,3-dihydro-2H-naphtho[1,2-b]pyran.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one primarily involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible transformation between its closed and open forms. This transformation involves the cleavage of the C(sp3)–O bond in the pyran ring, leading to the formation of transoid-cis (TC) and transoid-trans (TT) forms . The TC form thermally reverts to the closed form in a few seconds to minutes, while the TT form reverts much slower, taking minutes to hours .
Comparación Con Compuestos Similares
4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one can be compared with other naphthopyran derivatives:
4-Hydroxy-2-quinolones: These compounds have similar photochromic properties but differ in their chemical structure and reactivity.
Naphtho[1,2-b]benzofuran derivatives: These compounds also exhibit photochromic properties but have a different core structure.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique photochromic properties, coupled with its ability to undergo various chemical reactions, make it a valuable compound for further study and application.
Propiedades
Número CAS |
19484-59-4 |
|---|---|
Fórmula molecular |
C19H12O3 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
4-hydroxy-3-phenylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C19H12O3/c20-17-15-11-10-12-6-4-5-9-14(12)18(15)22-19(21)16(17)13-7-2-1-3-8-13/h1-11,20H |
Clave InChI |
GXXGXQLMSWGTAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=C(C4=CC=CC=C4C=C3)OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




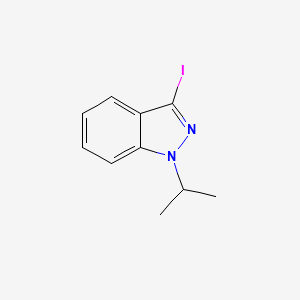

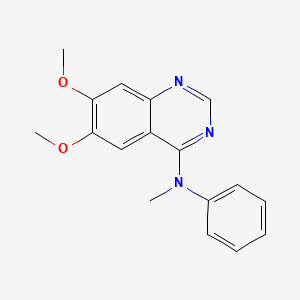




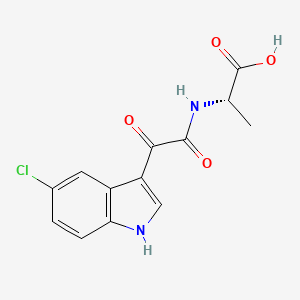
![8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B11839231.png)
